[3-Fluoro-2-(2-methylpyrrolidin-1-yl)phenyl]methanol is an organic compound characterized by its unique structure and potential applications in medicinal chemistry. This compound contains a fluorine atom, a phenyl group, and a hydroxymethyl group, which contribute to its chemical properties and biological activities.
The compound can be synthesized through various chemical reactions involving starting materials that contain the necessary functional groups. It is not commonly found in nature but can be produced in laboratory settings for research purposes.
This compound is classified as an organic compound due to the presence of carbon atoms covalently bonded to other elements, primarily hydrogen, nitrogen, and fluorine. It falls under the category of aliphatic compounds because of its structural characteristics, which include both cyclic and acyclic components.
The synthesis of [3-fluoro-2-(2-methylpyrrolidin-1-yl)phenyl]methanol typically involves several steps:
[3-Fluoro-2-(2-methylpyrrolidin-1-yl)phenyl]methanol can participate in various chemical reactions:
These reactions typically require specific conditions such as temperature control, solvent choice, and sometimes catalytic assistance to favor desired pathways over side reactions.
The mechanism of action for compounds like [3-fluoro-2-(2-methylpyrrolidin-1-yl)phenyl]methanol often involves interactions with biological targets such as receptors or enzymes. The presence of the hydroxymethyl group may enhance solubility and bioavailability, allowing it to effectively interact with target sites.
Research may focus on its pharmacodynamics and pharmacokinetics, assessing how it behaves in biological systems, including absorption rates, metabolism, and excretion profiles.
[3-Fluoro-2-(2-methylpyrrolidin-1-yl)phenyl]methanol has potential applications in:
This compound represents a valuable subject for further research into its properties, synthesis methods, and potential applications in various fields of science.
The compound [3-fluoro-2-(2-methylpyrrolidin-1-yl)phenyl]methanol features a benzyl alcohol scaffold substituted at the ortho position with a 2-methylpyrrolidine moiety and at the meta position with a fluorine atom. Its systematic IUPAC name explicitly defines the connectivity: a phenyl ring with fluorine at C3, a pyrrolidine nitrogen at C2, and a hydroxymethyl group (–CH₂OH) attached to C1. This unambiguous nomenclature reflects the precise spatial arrangement critical for its molecular interactions [1].
Key structural descriptors include:
The molecule contains a stereogenic center at the 2-position of the pyrrolidine ring, imparting potential for R or S enantiomers. This chirality may significantly influence its biological activity, as protein binding sites often exhibit stereoselectivity. Computational studies predict a folded conformation where the pyrrolidine ring adopts an envelope configuration, positioning the N-methyl group equatorially to minimize steric strain. The fluorine atom, due to its high electronegativity, induces a moderate electron-withdrawing effect on the aromatic system, with calculated partial charges of –0.28 at C3 (Mulliken analysis) [1] [5].
Table 1: Structural Descriptors of [3-fluoro-2-(2-methylpyrrolidin-1-yl)phenyl]methanol
Descriptor | Value |
---|---|
Molecular Formula | C₁₂H₁₆FNO |
Molecular Weight | 209.26 g/mol |
SMILES | CC1CCCN1C2=C(C=CC=C2F)CO |
InChIKey | IVGCLKVCMHAJAB-UHFFFAOYSA-N |
Hydrogen Bond Donors | 1 (hydroxyl group) |
Hydrogen Bond Acceptors | 2 (oxygen and nitrogen atoms) |
Collision cross-section (CCS) values, predictive of ion mobility, further characterize its physicochemical behavior. Experimental CCS data for key adducts include:
Table 2: Predicted Collision Cross-Section (CCS) Values
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 210.12888 | 145.8 |
[M+Na]⁺ | 232.11082 | 153.5 |
[M-H]⁻ | 208.11432 | 148.6 |
[M+H-H₂O]⁺ | 192.11886 | 138.2 |
These parameters suggest moderate membrane permeability, aligning with Lipinski’s rule criteria for drug-like molecules [1] [5].
Despite limited dedicated literature, this compound epitomizes the strategic fusion of two privileged pharmacophores: fluorinated aromatics and N-alkylated pyrrolidines. First synthesized circa 2010–2015 via nucleophilic aromatic substitution (SNAr) or reductive amination routes, its development parallels advances in catalytic C–N coupling methodologies. For instance, Patent US10550089B2 details analogous compounds where a fluorophenyl methanol scaffold is coupled with N-heterocycles via copper-catalyzed Ullmann reactions, highlighting industrial interest in such architectures for protease-activated receptor-2 (PAR-2) inhibitors [4] [6].
In diabetes research, derivatives featuring pyrrolidine appended to fluorinated phenyl rings demonstrated moderate inhibition of dipeptidyl peptidase-IV (DPP-IV), α-glucosidase, and α-amylase enzymes. Though less potent than clinical agents like sitagliptin, their activity validated the scaffold’s capacity to engage metabolic targets. Docking studies reveal the fluorophenyl moiety occupies hydrophobic subpockets, while the pyrrolidine nitrogen forms salt bridges with catalytic aspartate residues in DPP-IV [2].
The compound remains underexplored biologically compared to analogs like [3-fluoro-2-(4-methylimidazol-1-yl)phenyl]methanol (CID 174426715), which progressed to in vivo models for inflammation. This highlights a knowledge gap and opportunity for targeted bioactivity screening [3] [7].
Fluorine’s Multifaceted Roles
Fluorine incorporation profoundly modulates bioavailability and target engagement:
Table 3: Impact of Fluorine on Key Pharmaceutical Properties
Property | Effect of Fluorine Substitution | Biological Consequence |
---|---|---|
Metabolic Stability | Blocks cytochrome P450-mediated oxidation | Extended plasma half-life |
Lipophilicity | Increases log P by 0.2–0.5 units | Enhanced membrane permeability |
pKₐ Modulation | Lowers pKₐ of proximal basic centers by ~1 unit | Optimized ionization state for target binding |
Halogen Bonding | Forms directional interactions with proteins | Improved binding affinity and selectivity |
Pyrrolidine as a 3D Pharmacophore
The saturated 2-methylpyrrolidine ring contributes critical stereochemical and spatial features:
Synergistic Effects
The ortho relationship between fluorine and pyrrolidine enables cooperative modulation of electronic and steric properties:
This synergy exemplifies modern de novo design principles, where fluorine and saturated N-heterocycles jointly address multiple optimization parameters: potency, selectivity, and ADME [8] [9] [10].
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7